

Technical Guide on the Solubility of 1-(2,5-Dimethoxyphenyl)-2-nitropropene

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Compound of Interest

Compound Name: 1-(2,5-Dimethoxyphenyl)-2-nitropropene

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,5-Dimethoxyphenyl)-2-nitropropene, with the chemical formula $C_{11}H_{13}NO_4$, is a substituted nitroalkene of interest in organic synthesis.[1][2] A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing synthesis, purification, and formulation processes. This technical guide provides a detailed overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on its chemical structure and solvents used in its synthesis, supplemented by general principles and standardized experimental protocols for solubility determination.

The structure of **1-(2,5-Dimethoxyphenyl)-2-nitropropene**, featuring a substituted phenyl ring and a nitro group, suggests a moderate polarity. The general principle of "like dissolves like" predicts that its solubility will be dependent on the polarity of the solvent.[3][4] The presence of the polar nitro and dimethoxy groups suggests solubility in polar organic solvents, while the aromatic ring and hydrocarbon backbone suggest some affinity for less polar solvents.[4]

Qualitative Solubility Assessment

While specific quantitative data is scarce, qualitative solubility can be inferred from solvents utilized in its synthesis and purification. Procedures report dissolving the precursor, 2,5-

dimethoxybenzaldehyde, in isopropanol or glacial acetic acid for the reaction, and recrystallizing the final product from methanol.[5][6] Dichloromethane has been used for extraction.[6] This indicates that **1-(2,5-Dimethoxyphenyl)-2-nitropropene** is soluble in these solvents, particularly at elevated temperatures.

For a more direct comparison, the related compound 1-phenyl-2-nitropropene (P2NP) is reported to be soluble in solvents like ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[7][8] Given the structural similarity, a comparable solubility profile can be anticipated for **1-(2,5-Dimethoxyphenyl)-2-nitropropene**, with potential differences arising from the additional polar methoxy groups.

Data Presentation: Inferred Solubility Profile

The following table summarizes the expected qualitative solubility of **1-(2,5-Dimethoxyphenyl)-2-nitropropene** in common organic solvents based on structural analysis and reported synthetic procedures.

Solvent Class	Solvent Example	Expected Solubility	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate to High	The nitro and methoxy groups can form hydrogen bonds with the solvent. Used as a reaction and recrystallization solvent.[5][6]
Polar Aprotic	Acetone, Ethyl Acetate, DMF, DMSO	High	These solvents can interact favorably with the polar nitro and methoxy groups. P2NP shows high solubility in similar solvents.[7][8]
Nonpolar Halogenated	Dichloromethane (DCM), Chloroform	High	The overall molecular structure has sufficient nonpolar character to dissolve in these solvents. DCM is used for extraction.[6]
Nonpolar Aromatic	Toluene, Benzene	Moderate to Low	The aromatic ring of the solute will interact favorably, but the polar groups may limit high solubility.
Nonpolar Aliphatic	Hexane, Heptane	Low	The molecule's polarity is likely too high for significant solubility in nonpolar aliphatic solvents.

Experimental Protocols

Accurate determination of solubility is crucial for process development. The following is a standardized methodology for determining the equilibrium solubility of a compound like **1-(2,5-Dimethoxyphenyl)-2-nitropropene** in an organic solvent.^[7]

Equilibrium Solubility Determination

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

- **1-(2,5-Dimethoxyphenyl)-2-nitropropene** (crystalline solid)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Sealed vials (e.g., 20 mL screw-cap vials)
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

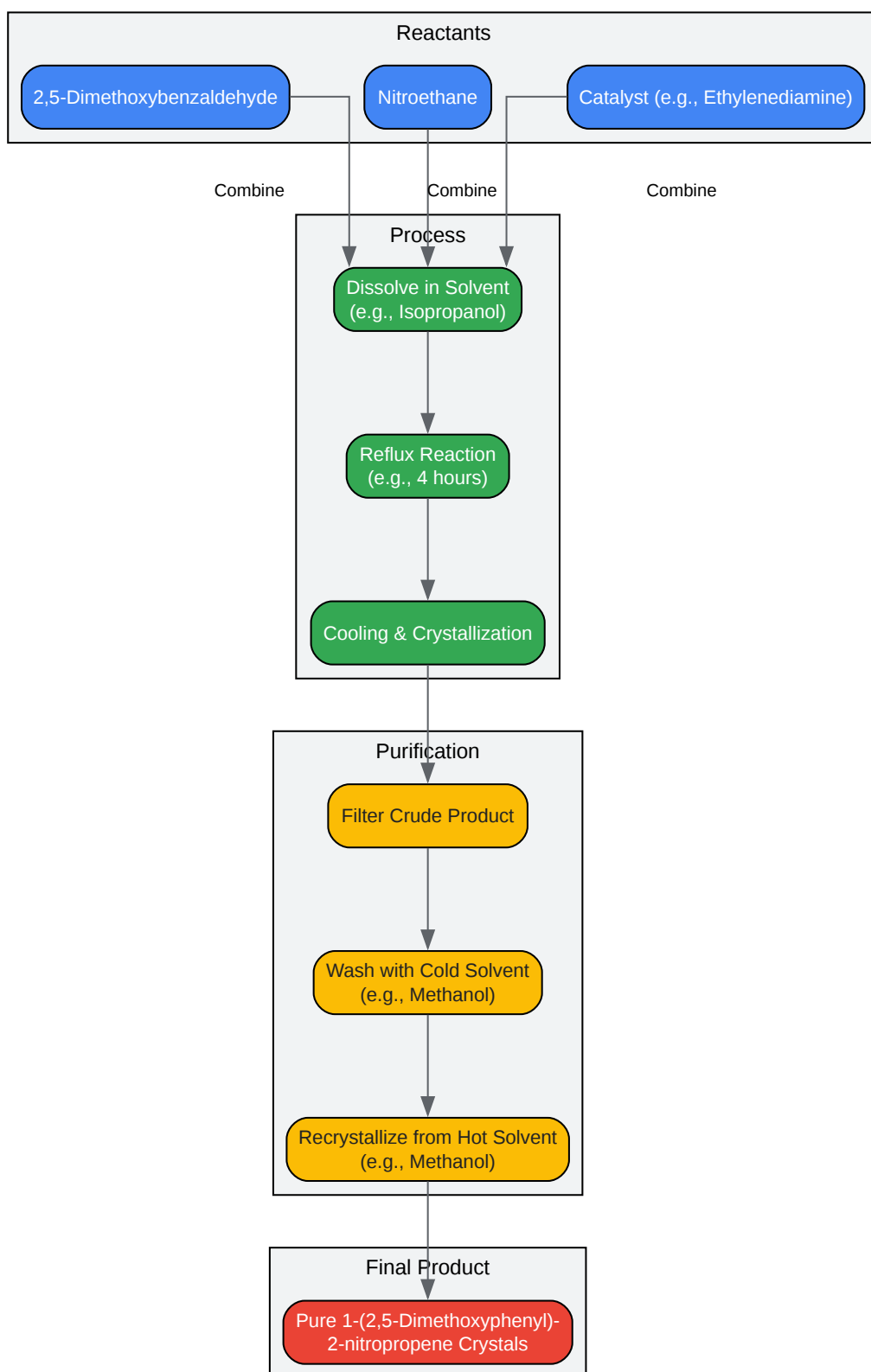
Procedure:

- **Preparation:** Add an excess amount of crystalline **1-(2,5-Dimethoxyphenyl)-2-nitropropene** to a series of vials. The presence of undissolved solid is essential to ensure saturation.
- **Solvent Addition:** Add a known volume (e.g., 10.0 mL) of the selected organic solvent to each vial.
- **Equilibration:** Seal the vials tightly to prevent solvent evaporation. Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Settling:** After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.
- **Sampling:** Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot using a syringe filter to remove any undissolved microcrystals.
- **Dilution:** Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of the compound.^[9]
- **Calculation:** Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

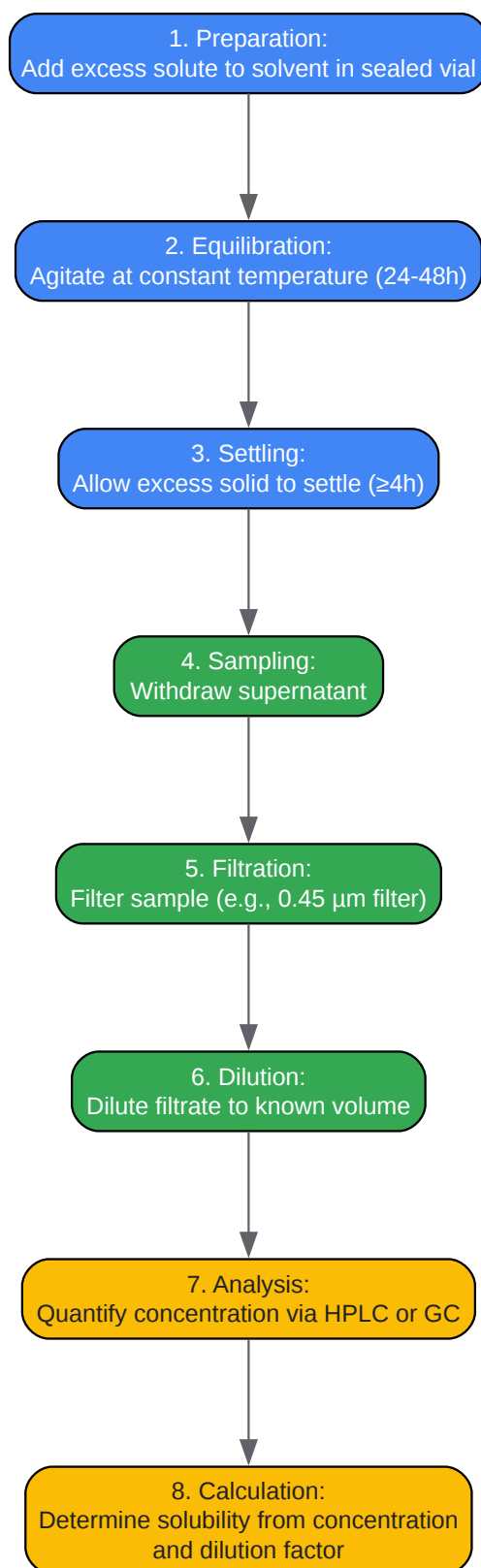
Visualizations: Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the compound.



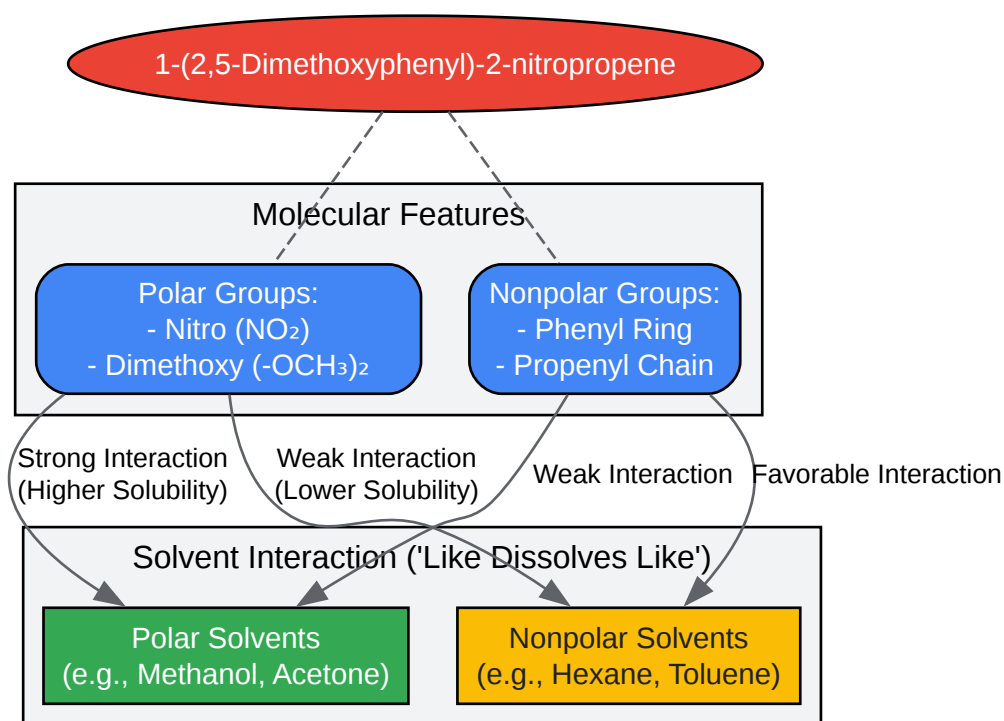
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Fig. 1: Generalized synthesis and purification workflow.[5][6]



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Fig. 2: Experimental workflow for equilibrium solubility determination.[7]



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Fig. 3: Logical diagram of structural influences on solubility.

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